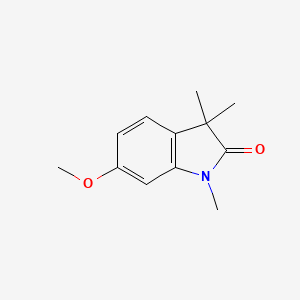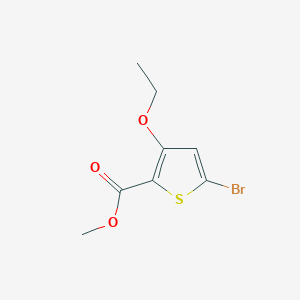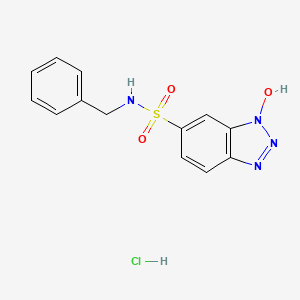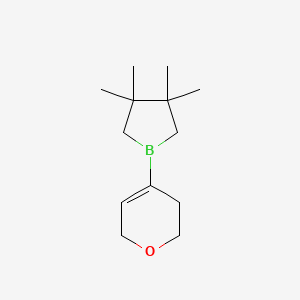
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is an organic compound that belongs to the class of benzothiazoles It is characterized by a benzene ring fused to a thiazole ring, with a methanol group attached to the fourth carbon of the tetrahydrobenzothiazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol can be achieved through several methods. One common approach involves the Hantzsch synthesis, where 3,3,5-trimethylcyclohexanone is treated with iodine and thiourea to form an intermediate, which is then further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various substituents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as aldehydes, carboxylic acids, and halides .
Aplicaciones Científicas De Investigación
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active sites of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole-4-methanol
- 4,5,6,7-Tetrahydrobenzothiazole-2-amine
Uniqueness
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H11NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h5-6,10H,1-4H2 |
Clave InChI |
OPITVRBXKRIOFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)SC=N2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-2-yl]-methanol](/img/structure/B8400496.png)



![[1-(6-Tert-butylpyridin-3-yl)ethyl]amine](/img/structure/B8400508.png)




![8-Tert-butyl-10-(methoxymethyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8400545.png)
